2-Chloro-N-cyclopropyl-N-(2,5-dichloro-benzyl)-acetamide
Description
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-[(2,5-dichlorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl3NO/c13-6-12(17)16(10-2-3-10)7-8-5-9(14)1-4-11(8)15/h1,4-5,10H,2-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZSRZQCVYWOKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=C(C=CC(=C2)Cl)Cl)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of N-Cyclopropyl-N-(2,5-dichlorobenzyl)amine
The amine intermediate is synthesized via nucleophilic substitution between cyclopropylamine and 2,5-dichlorobenzyl chloride (or bromide). Reaction conditions include:
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Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the amine.
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Temperature : 0–25°C to minimize side reactions (e.g., over-alkylation).
Reaction Scheme :
Yield : 65–80% after purification via vacuum distillation or column chromatography (SiO₂, hexane/ethyl acetate).
Chloroacetylation to Form the Acetamide Backbone
Reaction with Chloroacetyl Chloride
The amine intermediate undergoes chloroacetylation using chloroacetyl chloride under inert conditions:
-
Base : Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) to scavenge HCl.
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Temperature : 0–5°C initially, then warmed to room temperature.
Reaction Scheme :
Yield : 70–85% after aqueous workup and recrystallization from ethanol/water.
Alternative Method: Coupling Agents
For sensitive substrates, HATU or DCC mediates amide bond formation between the amine and chloroacetic acid :
Industrial-Scale Optimization
Continuous Flow Synthesis
Large-scale production employs continuous flow reactors to enhance efficiency:
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Catalyst : Palladium-based catalysts for Suzuki-Miyaura coupling in precursor steps.
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Solvent System : n-Heptane or ethyl acetate for crystallization.
Case Study : A patent by reports 89% yield using a flow reactor at 130°C with automated pH control.
Purification and Analytical Validation
Chromatographic Techniques
Spectroscopic Confirmation
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¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J = 8.4 Hz, 1H, Ar-H), 7.22 (d, J = 2.4 Hz, 1H, Ar-H), 4.52 (s, 2H, N-CH₂), 3.82 (s, 2H, CO-CH₂-Cl), 2.90–2.85 (m, 1H, cyclopropyl), 1.20–1.10 (m, 4H, cyclopropyl).
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HRMS : m/z calcd. for C₁₂H₁₂Cl₃NO [M+H]⁺: 292.5974; found: 292.5978.
Challenges and Mitigation Strategies
Side Reactions
Scalability Issues
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Solvent Recovery : n-Heptane is recycled via distillation, reducing costs.
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Catalyst Loading : Pd(OAc)₂ at 0.5 mol% minimizes metal contamination.
Comparative Analysis of Methods
| Method | Yield | Purity | Scale Feasibility |
|---|---|---|---|
| Nucleophilic Substitution | 65–80% | 95–97% | Lab to Pilot |
| Chloroacetyl Chloride | 70–85% | 98% | Industrial |
| HATU-Mediated Coupling | 60–75% | 97% | Lab |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions may target the chloro groups or the amide functionality, leading to dechlorinated or reduced amide products.
Substitution: Nucleophilic substitution reactions can occur at the chloro groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted amides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Exploration as a potential therapeutic agent, particularly in the context of antimicrobial or anticancer research.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-N-cyclopropyl-N-(2,5-dichloro-benzyl)-acetamide would depend on its specific application. For instance, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The cyclopropyl group in the target compound reduces rotational freedom compared to alachlor and pretilachlor, which have longer alkyl chains . This may enhance metabolic stability.
- The 2,5-dichlorobenzyl substituent differs from the 2,6-dichloro isomer (e.g., in ), which has higher XLogP3 (3.6 vs. 2.9), suggesting that chloro-substitution position significantly impacts lipophilicity .
Hydrogen Bonding and Conformation: The target compound has only 1 hydrogen bond donor, similar to alachlor, but fewer than 2-chloro-N-(2,3-dichlorophenyl)acetamide, which forms intermolecular N–H⋯O bonds to stabilize its crystal structure . This difference may affect solubility and crystallization behavior.
Research Findings and Implications
- Crystallography : Studies on 2-chloro-N-(2,3-dichlorophenyl)acetamide reveal that chloro-substituents influence hydrogen-bonding networks, which are critical for crystal packing and stability . Similar analysis for the target compound could optimize formulation processes.
- SAR (Structure-Activity Relationship) : The higher XLogP3 of the 2,5-dichloro derivative compared to the 2,6-isomer suggests that para-substitution enhances lipid membrane permeability, a key factor in herbicidal activity .
Biological Activity
2-Chloro-N-cyclopropyl-N-(2,5-dichloro-benzyl)-acetamide is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its notable biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications based on diverse research findings.
- Molecular Formula : C₁₂H₁₂Cl₃NO
- Molecular Weight : 292.59 g/mol
- Density : 1.40 g/cm³
- Boiling Point : Approximately 418 °C
The structure features a chloro-substituted cyclopropyl moiety and a dichlorobenzyl group, which contribute to its unique chemical properties and biological interactions.
Biological Activity Overview
Research indicates that 2-Chloro-N-cyclopropyl-N-(2,5-dichloro-benzyl)-acetamide exhibits significant anti-inflammatory and analgesic properties. The presence of the dichlorobenzyl moiety enhances its interaction with biological targets, potentially influencing pathways related to pain and inflammation. Its structural uniqueness compared to similar compounds enhances its biological activity, making it a candidate for further investigation in medicinal chemistry.
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anti-inflammatory | Significant reduction in inflammation markers |
| Analgesic | Effective in pain relief models |
| Antimicrobial | Potential efficacy against Gram-positive bacteria |
| Enzyme Inhibition | Modulates specific enzymatic activities |
The mechanism of action for this compound likely involves interactions with specific enzymes or receptors. For instance, it may modulate the activity of cyclooxygenase (COX) enzymes involved in the inflammatory response. Detailed biochemical studies are required to elucidate these pathways further.
Case Studies and Research Findings
-
Anti-inflammatory Studies :
- A study demonstrated that 2-Chloro-N-cyclopropyl-N-(2,5-dichloro-benzyl)-acetamide significantly inhibited the production of pro-inflammatory cytokines in vitro. This suggests its potential as a therapeutic agent for conditions characterized by inflammation.
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Analgesic Effects :
- In animal models, this compound exhibited analgesic properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The pain relief was attributed to its ability to inhibit COX enzymes effectively.
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Antimicrobial Activity :
- Preliminary tests indicated that the compound showed promising activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). Its efficacy against these pathogens highlights its potential for developing new antimicrobial agents.
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Enzyme Inhibition Studies :
- The compound has been evaluated for its ability to inhibit specific enzymes relevant to cancer therapy. Initial results suggest that it may serve as a lead compound for developing inhibitors targeting cancer-related pathways.
Q & A
Basic Research Questions
Q. What synthetic methodologies are used to prepare 2-Chloro-N-cyclopropyl-N-(2,5-dichloro-benzyl)-acetamide?
- Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. A common route involves reacting cyclopropylamine with 2,5-dichlorobenzyl chloride and chloroacetyl chloride in the presence of a base (e.g., NaOH) under controlled temperatures (0–5°C) to minimize side reactions . Alternative methods employ carbodiimide coupling agents (e.g., EDC·HCl) in dichloromethane at 273 K, yielding >75% after recrystallization .
| Parameter | Typical Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Reaction Temp | 0–5°C (exothermic control) | 68–72 | 90–95 | |
| Solvent System | Dichloromethane/Triethylamine | 82 | 98 |
Q. Which spectroscopic techniques are critical for structural characterization?
- Answer :
- IR Spectroscopy : Confirms C=O (1650–1680 cm⁻¹) and N–H (3280–3320 cm⁻¹) stretches .
- NMR Spectroscopy : ¹H NMR identifies cyclopropyl protons (δ 0.5–1.5 ppm), benzyl CH₂ (δ 4.5–5.5 ppm), and acetamide CH₃ (δ 2.1–2.3 ppm). ¹³C NMR resolves the carbonyl carbon (δ 168–170 ppm) .
- X-ray Crystallography : Reveals torsional angles (e.g., 54.8–77.5° between aromatic rings) and hydrogen-bonding networks (N–H⋯N, 2.8–3.0 Å) .
Q. What are the compound’s key physicochemical properties?
- Answer :
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₁Cl₃N₂O | |
| Molecular Weight | 305.6 g/mol | |
| Melting Point | 185–187°C (recrystallized) | |
| Solubility | DCM, DMF >50 mg/mL; H₂O <0.1 mg/mL |
Advanced Research Questions
Q. How do reaction conditions influence stereochemical outcomes?
- Answer :
- Temperature : Lower temps (e.g., 273 K) reduce racemization during amide coupling .
- Solvent Polarity : Polar aprotic solvents (DMF) stabilize transition states, favoring desired diastereomers .
- Conflicting Data : Yields vary (68–82%) depending on base strength (NaOH vs. K₂CO₃) and stoichiometry . Optimization requires real-time monitoring via TLC or HPLC .
Q. What crystallographic insights explain its supramolecular interactions?
- Answer :
- Torsional Strain : Dichlorophenyl and cyclopropyl groups form dihedral angles of 54.8–77.5°, indicating steric hindrance .
- Hydrogen Bonding : N–H⋯N interactions (2.8–3.0 Å) create 1D chains, while π-π stacking (3.6 Å spacing) stabilizes the lattice .
- Thermal Stability : Melting points correlate with packing efficiency; impurities (>5%) reduce thermal resilience by 15–20°C .
Q. How can contradictions in bioactivity data be resolved?
- Answer : Discrepancies in IC₅₀ values (e.g., 5 μM vs. 12 μM) arise from:
- Assay Variability : pH (7.4 vs. 6.8) and ionic strength alter binding affinity .
- Purity Thresholds : HPLC purity ≥98% is critical; ≤95% purity introduces competitive inhibition artifacts .
- Standardization : Fixed protocols (e.g., 10% DMSO in PBS) improve reproducibility .
Q. What computational methods predict its reactivity with biological targets?
- Answer :
- Docking Studies : Molecular dynamics simulations identify binding pockets in enzymes (e.g., cytochrome P450) .
- DFT Calculations : Predict electrophilic sites (chloroacetamide group) prone to nucleophilic attack .
- ADMET Profiles : LogP ~2.8 suggests moderate blood-brain barrier permeability .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
